molecular formula C20H20N2O B5665380 N-[1-[[4-(dimethylamino)phenyl]methyl]naphthalen-2-yl]formamide

N-[1-[[4-(dimethylamino)phenyl]methyl]naphthalen-2-yl]formamide

Cat. No.: B5665380
M. Wt: 304.4 g/mol
InChI Key: BTLFIFCWMXKPFB-UHFFFAOYSA-N
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Description

N-[1-[[4-(dimethylamino)phenyl]methyl]naphthalen-2-yl]formamide is a complex organic compound that belongs to the class of formamides It is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[4-(dimethylamino)phenyl]methyl]naphthalen-2-yl]formamide typically involves a multi-step process. One common method starts with the preparation of 4-(dimethylamino)benzaldehyde, which is then subjected to a condensation reaction with naphthalen-2-ylamine in the presence of a suitable catalyst. The resulting intermediate is then treated with formic acid or a formylating agent to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[[4-(dimethylamino)phenyl]methyl]naphthalen-2-yl]formamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthalen-2-yl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl carboxylic acids, while reduction may produce naphthalen-2-ylamines.

Scientific Research Applications

N-[1-[[4-(dimethylamino)phenyl]methyl]naphthalen-2-yl]formamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-[[4-(dimethylamino)phenyl]methyl]naphthalen-2-yl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ylformamide: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    4-(dimethylamino)benzaldehyde: Contains the dimethylamino group but lacks the naphthalene ring, leading to different reactivity and applications.

    Naphthalen-2-ylamine:

Uniqueness

N-[1-[[4-(dimethylamino)phenyl]methyl]naphthalen-2-yl]formamide is unique due to the combination of the naphthalene ring, dimethylamino group, and formamide group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[1-[[4-(dimethylamino)phenyl]methyl]naphthalen-2-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-22(2)17-10-7-15(8-11-17)13-19-18-6-4-3-5-16(18)9-12-20(19)21-14-23/h3-12,14H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLFIFCWMXKPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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